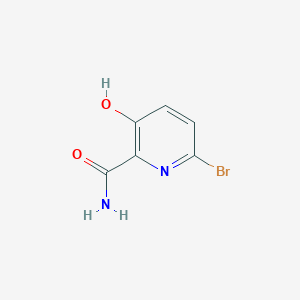

6-Bromo-3-hydroxypicolinamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

188923-77-5 |

|---|---|

Molecular Formula |

C6H5BrN2O2 |

Molecular Weight |

217.02 g/mol |

IUPAC Name |

6-bromo-3-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-1-3(10)5(9-4)6(8)11/h1-2,10H,(H2,8,11) |

InChI Key |

OLMQCQCXXHPXCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1O)C(=O)N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 3 Hydroxypicolinamide and Its Precursors

Regioselective Bromination Strategies for Picolinamide (B142947) Derivatives

Achieving regioselective bromination is critical in the synthesis of specifically substituted pyridines like 6-Bromo-3-hydroxypicolinamide. The pyridine (B92270) ring's electronic properties can make direct, selective halogenation challenging, necessitating carefully designed strategies.

Direct bromination of a picolinamide precursor is a primary route for introducing the bromine atom. The success of this approach hinges on controlling the reaction conditions to favor substitution at the desired C-6 position. The precursor, 3-hydroxypicolinamide (B1208869), is key to this process. The bromination of analogous compounds, such as 3-hydroxy-2-pyrazinecarboxamide, has been shown to produce the corresponding 6-bromo derivative, indicating the viability of this pathway. google.com

Various brominating agents and systems have been developed for the regioselective bromination of aromatic compounds, which can be adapted for this synthesis. organic-chemistry.org These methods offer alternatives to harsher traditional reagents. Optimization of reaction conditions—such as the choice of solvent, temperature, and brominating agent—is crucial. For instance, ionic bromination conditions have been successfully used to selectively introduce bromine into complex molecules. google.com The use of N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) or poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) allows for the para-selective bromination of activated aromatic rings under mild conditions, often without a catalyst. organic-chemistry.org

| Brominating Agent/System | Typical Conditions | Selectivity Feature | Citation |

| N-Bromosuccinimide (NBS) | CCl₄, initiator (e.g., AIBN) | Often used for allylic or benzylic bromination, can be used for aromatic rings. | |

| Bromine (Br₂) in Acetic Acid | Acetic acid solvent | Ionic bromination mechanism. google.com | google.com |

| Dioxane Dibromide | Solvent-free | Solid, stable brominating agent. beilstein-journals.org | beilstein-journals.org |

| TBBDA / PBBS | Dichloromethane, mild conditions | High para-selectivity for activated rings, reusable byproducts. organic-chemistry.org | organic-chemistry.org |

| γ-Picolinium Bromochromate (γ-PBC) | Acetonitrile (B52724) (CH₃CN), thermal | Good chemo- and regioselectivity for para-bromination of activated rings. orientjchem.org | orientjchem.org |

The synthesis of the necessary precursor, 3-hydroxypicolinamide, can be achieved through several routes. smolecule.com One common method involves the hydroxylation of a picoline derivative, followed by other functional group manipulations to introduce the amide. smolecule.com For instance, starting from 3-picoline, an oxidation step can introduce the hydroxyl group at the desired position on the pyridine ring. smolecule.com

Alternatively, processes have been developed for synthesizing substituted 3-hydroxypicolinic acids, which are direct precursors to the corresponding amides. One such process starts from furfural (B47365) and proceeds through a 4,6-dibromo-3-hydroxypicolinonitrile (B2652844) intermediate. googleapis.com This intermediate can then be selectively manipulated to yield the desired hydroxylated picolinic acid structure. googleapis.com The picolinamide moiety itself, particularly the hydroxyl and amide groups, is crucial for the catalytic activity and metal-binding properties in certain applications, underscoring the importance of its successful synthesis.

Functional Group Interconversion and Derivatization Routes

Functional group interconversions are fundamental to building the target molecule from simpler, more accessible precursors. This includes the formation of the carboxamide group and the selective modification of other positions on the pyridine ring.

The introduction of the carboxamide functional group is a key step, typically accomplished by the amidation of the corresponding carboxylic acid, 6-bromo-3-hydroxypicolinic acid. lookchem.com This transformation can be achieved using a variety of standard synthetic methods. The carboxylic acid is usually activated to facilitate the reaction with an ammonia (B1221849) source.

Common strategies for amidation include:

Conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

Use of peptide coupling agents, such as carbodiimides (e.g., EDCI, DCC) in the presence of an activator like DMAP.

Direct thermal condensation with urea (B33335) or other ammonia surrogates, although this may require harsh conditions.

Eco-friendly methods for the hydrolysis of nitriles to amides have also been developed, presenting an alternative route if a nitrile precursor is available. mdpi.com

| Amidation Method | Reagents | Description | Citation |

| Acyl Chloride Route | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by NH₃ | A classic, highly effective method involving a reactive intermediate. | |

| Coupling Agents | EDCI, DCC, HOBt, DMAP | Forms an active ester in situ, allowing for mild reaction conditions. | |

| Nitrile Hydrolysis | Water extract of agro-waste ash (WEPPA) | A green chemistry approach using a sustainable medium to convert nitriles to amides. mdpi.com | mdpi.com |

The picolinamide functional group can itself be used as a bidentate directing group to guide further functionalization at specific C-H bonds. nih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl can coordinate to a transition metal catalyst (e.g., palladium, copper, cobalt), positioning it to selectively activate a nearby C-H bond. nih.govchim.it This strategy has been employed for various transformations, including arylation, alkylation, and halogenation of C-H bonds on rings attached to the picolinamide nitrogen. nih.govresearchgate.net

Furthermore, the bromine atom at the C-6 position serves as a versatile handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. numberanalytics.com This allows for the introduction of a wide variety of carbon-based substituents. Research has demonstrated the selective functionalization of 2,6-dibromopyridine, where a copper catalyst can facilitate a C-N bond-forming reaction at one of the bromine positions with high selectivity, providing a model for how the C-6 bromo-substituent on this compound could be further derivatized. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally sustainable processes. numberanalytics.com The synthesis of pyridine derivatives is an active area for the application of green chemistry principles, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.netbohrium.com

Several green strategies are applicable to the synthesis of this compound and its precursors:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. researchgate.netnih.gov

Solvent-Free and Alternative Solvents: Conducting reactions without a solvent or in environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids minimizes the use and disposal of volatile organic compounds. beilstein-journals.orgmdpi.comresearchgate.netrsc.org

Multicomponent Reactions (MCRs): Designing a synthesis where multiple starting materials react in a single step to form the product (a one-pot reaction) increases efficiency, saves time, and reduces waste. bohrium.comnih.gov

Sustainable Catalysis: Replacing expensive and toxic heavy metal catalysts (like palladium) with more abundant and less toxic alternatives such as copper, iron, or zinc is a key goal. chim.itbohrium.com Many reactions involving picolinamide derivatives have been successfully developed using copper or cobalt catalysts. chim.itacs.org

| Green Chemistry Approach | Advantage | Example Application | Citation |

| Microwave Synthesis | Reduced reaction time, increased yields. | Synthesis of various pyridine derivatives. researchgate.netnih.gov | researchgate.netnih.gov |

| Solvent-Free Conditions | Eliminates hazardous organic solvents, simplifies purification. | Regioselective bromination of coumarins. beilstein-journals.org | beilstein-journals.org |

| Alternative Solvents (e.g., Water, PEG) | Reduced environmental impact, improved safety. | Hydrolysis of nitriles in water extracts; synthesis in PEG. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | One-pot synthesis of highly substituted pyridines. bohrium.comnih.gov | bohrium.comnih.gov |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity compared to noble metals. | Cobalt-catalyzed C-H functionalization; Copper-catalyzed couplings. chim.itacs.org | chim.itacs.org |

Elucidation of Chemical Reactivity and Transformation Mechanisms

Mechanistic Investigations of Reaction Pathways Involving the Bromo-Substituent

The bromine atom on the pyridine (B92270) ring is a key site for synthetic modification, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at C-6 of the Pyridine Ring

The electron-withdrawing nature of the pyridine nitrogen and the cyano group can activate a halogen at the 5-position for nucleophilic substitution. beilstein-journals.org Similarly, in 6-bromoquinoline, the presence of a nitro group can activate an adjacent bromo group for nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org This suggests that the bromine atom at the C-6 position of 6-bromo-3-hydroxypicolinamide could be susceptible to displacement by various nucleophiles, particularly if the pyridine ring is further activated. For instance, studies on 5-chloroindolizines, which have a nitrogen atom ortho to the halogen, demonstrate ready substitution by oxygen, nitrogen, and sulfur nucleophiles. beilstein-journals.org In the case of 3-bromo-4-nitropyridine, reactions with amines can lead to nucleophilic substitution of the bromo-group. clockss.org

Palladium and Copper-Catalyzed Cross-Coupling Reactivity (e.g., C-N, C-O, C-C bond formation)

The bromo-substituent at the C-6 position serves as an excellent handle for palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. sci-hub.seresearchgate.net

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are particularly effective for forming C-N and C-O bonds. sci-hub.se The use of 6-hydroxypicolinamide-derived ligands has been shown to facilitate copper-catalyzed C-N coupling between heteroaryl bromides and primary heteroaryl amines. sci-hub.se These reactions are typically performed at elevated temperatures (80–120 °C) in solvents like DMSO or sulfolane (B150427), with bases such as potassium carbonate or potassium phosphate (B84403). sci-hub.se The choice of base can influence the reaction's rate and chemoselectivity, with potassium phosphate often leading to faster reactions, while potassium carbonate can provide selectivity for aryl bromides over chlorides. sci-hub.se Recent advancements have even enabled room-temperature copper-catalyzed cross-coupling of anilines with aryl bromides using a 6-hydroxypicolinhydrazide ligand. chemrxiv.org

Hydroxypicolinamide ligands also enable efficient copper-catalyzed hydroxylation of (hetero)aryl halides. researchgate.netfigshare.com For instance, N-(1,3-dimethyl-9H-carbazol-9-yl)-6-hydroxypicolinamide has demonstrated high efficiency for the hydroxylation of (hetero)aryl bromides with minimal catalyst loading. researchgate.net

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds. researchgate.netbeilstein-journals.org For example, palladium-catalyzed Suzuki coupling of 4-bromo-6H-1,2-oxazines with phenylboronic acid successfully yields the corresponding 4-phenyl derivatives. beilstein-journals.org Similarly, Sonogashira coupling with terminal alkynes is also a viable transformation. beilstein-journals.org The development of palladium-catalyzed methods has allowed for the coupling of a wide range of substrates, including sterically hindered ones. rsc.org In the context of 2-aminopyridines, palladium-catalyzed C-N cross-coupling of 3-halo-2-aminopyridines with primary and secondary amines has been successfully achieved using specific phosphine (B1218219) ligands. nih.gov

| Reaction Type | Catalyst System | Substrates | Key Conditions | Products |

| C-N Coupling | CuI / 6-hydroxypicolinamide (B2619347) ligand | Heteroaryl bromides, primary heteroaryl amines | K₂CO₃ or K₃PO₄, DMSO or sulfolane, 80-120 °C | Biaryl amines |

| C-N Coupling | CuCl / 6-hydroxypicolinhydrazide ligand | Aryl bromides, anilines | K₂CO₃, MeOH/EtOH, Room Temperature | Biaryl amines |

| C-O Hydroxylation | Cu(I) / N-(1,3-dimethyl-9H-carbazol-9-yl)-6-hydroxypicolinamide | (Hetero)aryl bromides | 80 °C | Hydroxylated (hetero)arenes |

| C-C Coupling (Suzuki) | Pd(PPh₃)₄ | 4-bromo-6H-1,2-oxazines, phenylboronic acid | Na₂CO₃, toluene, 80 °C | 4-phenyl-6H-1,2-oxazines |

| C-N Coupling | Pd-precatalysts (RuPhos, BrettPhos) | 3-halo-2-aminopyridines, primary/secondary amines | LiHMDS | N³-substituted-2,3-diaminopyridines |

Role of the Hydroxyl Group in Intramolecular and Intermolecular Reactions

The hydroxyl group at the C-3 position significantly influences the reactivity of this compound. It can act as a directing group, a nucleophile, or a proton donor, and it plays a crucial role in the molecule's ability to chelate metal ions.

The hydroxyl group, in conjunction with the adjacent carboxamide, creates a powerful chelating site. 3-Hydroxypicolinamide (B1208869) is known to act as a chelating ligand, binding to metal ions like terbium(III) through the oxygen atoms of both the hydroxyl and carbonyl groups, as well as the amide nitrogen. smolecule.comscielo.org.za This chelation is fundamental to the formation of stable metal complexes. smolecule.com The deprotonated hydroxyl group is often involved in this coordination. scielo.org.za The hydroxyl group's participation is considered critical for the biological activity of some 3-hydroxypicolinamide derivatives, enhancing hydrogen bonding with biological targets.

The hydroxyl group can also participate in intramolecular hydrogen bonding. In related 3-hydroxy-2-pyrazinecarboxamides, the "cisoide" rotameric form of the enol tautomer is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the carboxamide oxygen. conicet.gov.ar This can influence the molecule's conformation and reactivity.

Tautomerism and Aromaticity Considerations in Reaction Behavior

This compound can exist in tautomeric forms, primarily the enol (3-hydroxy) and keto (3-oxo) forms. This equilibrium can be influenced by the solvent and the electronic nature of other substituents on the ring.

In a study of analogous 3-hydroxy-2-pyrazinecarboxamides, the enol tautomer was found to be more prevalent in nonpolar environments, while the keto tautomer was favored in more polar solvents, especially those capable of hydrogen bonding. conicet.gov.ar The electronic properties of substituents also play a role; a decrease in the electronegativity of a substituent at the 6-position favored the keto tautomer. conicet.gov.ar The specific tautomeric form present can dictate the molecule's reactivity. For instance, the enol form maintains the aromaticity of the pyridine ring, while the keto form disrupts it to some extent. This shift in aromaticity can affect the susceptibility of the ring to electrophilic or nucleophilic attack. The specific rotameric state of the carboxamide group has also been found to be dependent on the tautomeric state of the ring system. conicet.gov.ar

Coordination Chemistry and Catalytic Applications of 6 Bromo 3 Hydroxypicolinamide Ligands

Design and Synthesis of 6-Bromo-3-hydroxypicolinamide-Based Ligands

The design of ligands based on the this compound framework is driven by the desire to fine-tune the properties of metal complexes for specific applications. The substituents on the picolinamide (B142947) ring, a bromine atom at the 6-position and a hydroxyl group at the 3-position, are not merely passive components but play an active role in modulating the ligand's characteristics.

Ligand Architecture and Steric/Electronic Modulation

The architecture of a this compound-based ligand is predicated on the picolinamide core, which consists of a pyridine (B92270) ring with a carboxamide group at the 2-position. The substituents at the 3- and 6-positions introduce significant electronic and steric perturbations.

Electronic Effects:

The hydroxyl group (-OH) at the 3-position is an electron-donating group through resonance (mesomeric effect), which increases the electron density on the pyridine ring. This enhanced electron-donating ability can strengthen the bond between the pyridyl nitrogen and a coordinated metal center.

The bromo group (-Br) at the 6-position is an electron-withdrawing group through induction due to its high electronegativity. This effect can decrease the electron density on the pyridine ring, potentially influencing the Lewis basicity of the pyridyl nitrogen. The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromo group creates a unique electronic environment that can be exploited in catalysis.

Steric Effects:

The bromine atom at the 6-position, adjacent to the pyridyl nitrogen, introduces steric bulk. This can influence the coordination geometry of the resulting metal complexes, favoring certain isomers and potentially creating a specific chiral pocket around the metal center. This steric hindrance can be advantageous in enantioselective catalysis. acs.org

The synthesis of this compound itself can be envisioned through multi-step synthetic routes common in heterocyclic chemistry. A plausible approach involves the bromination of a suitable 3-hydroxypicolinic acid precursor, followed by amidation to form the picolinamide. The precise conditions for such a synthesis would require careful optimization to ensure regioselectivity and high yields. google.comgoogle.com

Chelation Modes and Denticity Analysis

Picolinamide-based ligands are typically bidentate, meaning they can bind to a metal center through two donor atoms. nih.gov For this compound, several chelation modes are possible, with the specific mode often depending on the metal ion, the reaction conditions, and the presence of other coordinating species. uea.ac.ukresearchgate.net

The most common chelation modes for picolinamide ligands are:

N,N-coordination: The ligand coordinates to the metal center through the pyridyl nitrogen and the amide nitrogen. This mode is often observed in complexes where the amide proton has been removed, leading to a deprotonated, anionic ligand. acs.org

N,O-coordination: The ligand binds through the pyridyl nitrogen and the amide oxygen. This mode is typical when the ligand remains neutral. rsc.orgrsc.org

The presence of the 3-hydroxyl group introduces the possibility of a third coordination site, potentially allowing for tridentate chelation, especially after deprotonation of the hydroxyl group. This would involve the pyridyl nitrogen, the amide oxygen or nitrogen, and the phenolate (B1203915) oxygen. The denticity (the number of donor groups used by a ligand to bind to a central metal atom) of this compound can thus be flexible, adapting to the coordination preferences of the metal center.

Metal Complex Formation with Transition Metals

The unique electronic and steric profile of this compound makes it an attractive ligand for a variety of transition metals, including but not limited to copper, palladium, rhodium, and iridium. uea.ac.uktandfonline.combohrium.com

Synthesis and Characterization of Metal-6-Bromo-3-hydroxypicolinamide Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt, in an appropriate solvent. The stoichiometry of the reaction can be controlled to produce complexes with different ligand-to-metal ratios. For example, a 1:1 reaction might yield a complex of the type [M(L)Xn], while a 2:1 reaction could produce [M(L)2Xn], where L represents the this compound ligand and X is an ancillary ligand like a halide.

Characterization of these complexes would rely on a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and its coordination to the metal.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H bonds of the amide group upon coordination can provide insights into the chelation mode.

Mass Spectrometry: To determine the molecular weight and confirm the composition of the complex.

Elemental Analysis: To determine the empirical formula of the synthesized complex.

Spectroscopic and Structural Analysis of Coordination Geometries

The coordination geometry of metal complexes containing this compound can be elucidated through spectroscopic methods and, most definitively, by single-crystal X-ray diffraction.

Spectroscopic Analysis:

UV-Vis Spectroscopy: The electronic transitions in the complex, particularly metal-to-ligand charge transfer (MLCT) bands, can provide information about the electronic structure and coordination environment of the metal center. whiterose.ac.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., with Cu(II)), EPR can give detailed information about the geometry of the metal center and the nature of the metal-ligand bonding.

Below is an interactive table summarizing typical coordination data for related picolinamide complexes, which can serve as a reference for what might be expected for complexes of this compound.

| Metal | Coordination Geometry | Typical M-N (pyridyl) Bond Length (Å) | Typical M-N (amide) or M-O (amide) Bond Length (Å) | Reference |

| Cu(II) | Square Pyramidal | ~2.0 | ~1.9 (N) or ~2.3 (O) | tandfonline.com |

| Pd(II) | Square Planar | ~2.0 | ~2.0 (N) or ~2.1 (O) | bohrium.com |

| Rh(III) | Octahedral | ~2.1 | ~2.0 (N) or ~2.2 (O) | uea.ac.uk |

| Ir(III) | Octahedral | ~2.1 | ~2.0 (N) or ~2.2 (O) | rsc.org |

Catalytic Efficacy of this compound-Metal Complexes

Picolinamide-metal complexes have shown significant promise as catalysts in a variety of organic transformations. nih.govacs.org The specific substituents on the this compound ligand are expected to influence the catalytic activity of its metal complexes.

The electron-donating hydroxyl group can enhance the electron density on the metal center, which can be beneficial for oxidative addition steps in catalytic cycles. Conversely, the electron-withdrawing bromo group can make the metal center more electrophilic, which could facilitate reductive elimination. This electronic dichotomy makes these ligands particularly interesting for fine-tuning catalytic activity.

Potential catalytic applications for metal complexes of this compound include:

Cross-Coupling Reactions: Copper and palladium complexes of picolinamides are known to be effective catalysts for C-N and C-O cross-coupling reactions. nih.govacs.org The steric and electronic properties of the this compound ligand could lead to high selectivity and efficiency in these transformations.

Hydrogenation Reactions: Iridium complexes with picolinamide-type ligands have been shown to be highly active catalysts for the hydrogenation of CO₂ to formate. acs.orgresearchgate.net The ability of the ligand to act as an anionic donor upon deprotonation is crucial for this reactivity.

C-H Activation: The picolinamide moiety can act as a directing group in C-H activation reactions, and the substituents on the ligand can influence the regioselectivity and efficiency of this process.

The following table summarizes the catalytic performance of some related picolinamide-metal complexes in representative reactions.

| Catalyst System (Metal/Ligand) | Reaction Type | Substrate | Product Yield (%) | Reference |

| CuI / 6-Hydroxypicolinamide (B2619347) | C-N Coupling | Heteroaryl Bromide/Amine | High | acs.org |

| Pd(OAc)₂ / Picolinamide | Acylative Suzuki Coupling | Aryl Carboxylic Acid | Good to Excellent | bohrium.com |

| [Cp*Ir(L)Cl] (L=Picolinamide) | CO₂ Hydrogenation | CO₂ | High TON | acs.org |

Application in Copper-Catalyzed Hydroxylation of Aryl Halides

The transformation of aryl halides into phenols and hydroxylated heteroarenes is a fundamental process in synthetic organic chemistry, providing access to crucial intermediates for pharmaceuticals, agrochemicals, and materials. nih.gov Ligands based on the picolinamide framework, especially those with a hydroxyl group at the 3- or 6-position, have been identified as highly effective in promoting copper-catalyzed hydroxylation reactions. figshare.comcolab.ws

The this compound ligand, as part of the broader family of hydroxypicolinamides, enables the efficient hydroxylation of a wide range of (hetero)aryl halides, including bromides, iodides, and even challenging activated aryl chlorides. figshare.com These ligands allow the reactions to proceed under relatively mild conditions with broad functional group tolerance. figshare.comresearchgate.net The choice of base and solvent system is critical and can be tailored to the specific substrate. For instance, aqueous potassium hydroxide (B78521) (KOH), potassium carbonate (K2CO3), or potassium phosphate (B84403) (K3PO4) in solvents like sulfolane (B150427) or sulfolane/alcohol mixtures have proven effective. figshare.com

Research has shown that related 6-hydroxypicolinamide derivatives can achieve remarkable catalytic efficiency. For example, specific N-substituted 6-hydroxypicolinamide ligands have demonstrated high turnover numbers (TON), reaching up to 10,000 for the hydroxylation of (hetero)aryl bromides with catalyst loadings as low as 0.01 mol%. nih.gov While aryl chlorides typically require higher temperatures (around 120 °C) and catalyst loadings, appropriately designed ligands within this family can facilitate their hydroxylation effectively. nih.govfigshare.com

Table 1: Performance of Hydroxypicolinamide Ligands in Copper-Catalyzed Hydroxylation

| Ligand Family | Substrate Type | Typical Catalyst Loading | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| 6-Hydroxypicolinamides | (Hetero)aryl Bromides | 0.01 - 3.0 mol% | Near room temp. to 80 °C | High efficiency with TON up to 10,000. nih.gov | nih.gov |

| 6-Hydroxypicolinamides | (Hetero)aryl Chlorides | 2.0 - 3.0 mol% | 100 - 120 °C | Effective for more challenging chloride substrates. nih.govfigshare.com | nih.govfigshare.com |

| Hydroxypicolinamides | Aryl Iodides | Not specified | 100 °C | Demonstrates broad applicability across aryl halides. figshare.comresearchgate.net | figshare.comresearchgate.net |

Application in Copper-Catalyzed C-N Coupling Reactions

Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, is a cornerstone of modern synthesis for forming carbon-nitrogen bonds. imperial.ac.uksioc-journal.cn The development of effective ligands has been instrumental in overcoming the limitations of early Ullmann reactions, such as harsh conditions and the need for stoichiometric amounts of copper. imperial.ac.uk Picolinamide-based ligands, including this compound, have emerged as powerful tools in this area. rsc.orgsci-hub.se

A family of 6-hydroxypicolinamide ligands has been successfully employed for the copper-catalyzed coupling of (hetero)aryl bromides and chlorides with various primary amines. sci-hub.se The ligand structure is crucial for achieving high reactivity and selectivity. The choice of base plays a significant role in the reaction's outcome; for example, using K2CO3 can promote the selective coupling of aryl bromides over aryl chlorides, whereas the stronger base K3PO4 enables the coupling of less reactive aryl chlorides, albeit at higher temperatures and catalyst loadings. sci-hub.se

These reactions generally exhibit good functional group tolerance. However, challenges can arise, such as competitive arylation of the ligand itself or competitive hydroxylation of the aryl halide, particularly when using aqueous bases. sci-hub.se Switching to non-aqueous solvent systems, like 1-butanol, can mitigate side reactions and improve the rate of C-N bond formation. sci-hub.se The versatility of the picolinamide scaffold has also been demonstrated in the synthesis of complex nitrogen-containing heterocycles like benzimidazolones through tandem C-H amination and annulation cascades. rsc.org

Table 2: Role of Base in Chemoselectivity of C-N Coupling with 6-Hydroxypicolinamide Ligands

| Base | Aryl Halide Substrate | Typical Conditions | Outcome | Reference |

|---|---|---|---|---|

| K₂CO₃ | Aryl Bromides | 2-5 mol% Cu, 80-120 °C | Selective C-N coupling over aryl chlorides. sci-hub.se | sci-hub.se |

| K₃PO₄ | Aryl Chlorides | 5-10 mol% Cu, 120-130 °C | Enables coupling of less reactive aryl chlorides. sci-hub.se | sci-hub.se |

| Aqueous KOH / Cs₂CO₃ | Aryl Halides | Not specified | Promotes competitive hydroxylation side reactions. sci-hub.se | sci-hub.se |

Other Potential Catalytic Transformations

The utility of the picolinamide ligand family extends beyond hydroxylation and amination reactions. The structural and electronic tunability of these ligands makes them suitable for a variety of other copper- and transition-metal-catalyzed transformations.

Aryl Ether Synthesis: Picolinamide derivatives have been reported as effective ligands for the copper-catalyzed synthesis of aryl ethers (Ullmann ether synthesis). nih.govresearchgate.net Studies have shown that substituents on the ligand play a critical role in modulating the catalytic activity, allowing for the successful coupling of challenging substrates like bulky phenols with aryl iodides. nih.gov

C-H Functionalization: The picolinamide group can act as an effective directing group in transition-metal-catalyzed C-H activation and functionalization reactions. rsc.orgnih.gov For instance, it has been used to direct the ortho-C-H amination of aniline (B41778) derivatives and the intramolecular amination of biaryls to form carbazoles. rsc.orgrsc.org While often employed with other metals like rhodium or palladium, copper catalysis is also utilized in these transformations. rsc.orgnih.gov

Hydroesterification of Alkynes: A recyclable picolinamide-derived ligand has been developed for the palladium-catalyzed hydroesterification of alkynes, demonstrating the scaffold's utility in C-O bond formation outside of traditional Ullmann-type couplings. rsc.org

These examples highlight the broad potential of ligands like this compound in diverse catalytic processes, leveraging their robust coordination properties and amenability to electronic modification.

Mechanistic Studies of Catalytic Cycles

Elucidation of Active Species and Intermediates in Catalysis

Understanding the mechanism of copper-catalyzed reactions is complex due to the various accessible oxidation states of copper (Cu(0), Cu(I), Cu(II), and Cu(III)) and the dynamic nature of the ligand-metal interactions. imperial.ac.uk Mechanistic investigations into reactions using picolinamide ligands suggest a cycle that can involve multiple oxidation states.

In many cross-coupling reactions, the active catalyst is believed to be a Cu(I) species. acs.org However, higher valent organocopper species, particularly Cu(III), are often proposed as key intermediates. rsc.orgrsc.org For example, in some C-H amination reactions, the proposed mechanism involves the formation of an organo-Cu(II) intermediate via C-H cupration, which is then oxidized to a C-Cu(III) species. rsc.org This high-valent intermediate subsequently undergoes reductive elimination to form the C-N bond, regenerating a lower-valent copper species that can re-enter the catalytic cycle. sci-hub.sersc.org

Role of Ligand Structure in Chemoselectivity and Reaction Rate

The structure of the picolinamide ligand is paramount in dictating the catalyst's performance, influencing both the reaction rate and chemoselectivity.

Reaction Rate: The electronic properties of substituents on the pyridine ring directly impact the redox potential of the copper center. nih.gov Electron-donating groups can increase the electron density at the metal, which may facilitate oxidative addition, while electron-withdrawing groups can make the metal center more electrophilic. This modulation of the metal's electronic properties affects the rates of key elementary steps in the catalytic cycle. Kinetic analyses have shown a positive order in both ligand and copper concentration, underscoring the importance of the ligated copper complex in the rate-determining step. imperial.ac.uk

Chemoselectivity: The ligand's structure is critical for controlling selectivity between different potential reaction pathways. In C-N coupling reactions, the choice of N-substituent on the picolinamide can prevent side reactions like ligand N-arylation, which leads to catalyst deactivation. sci-hub.se For instance, bulky N-aryl groups can sterically hinder this unwanted side reaction. Furthermore, the ligand influences the selectivity between competing nucleophiles (e.g., amine vs. water/hydroxide). As seen in C-N couplings, the combination of the ligand and base determines whether C-N or C-O bond formation is favored. sci-hub.se In some cases, subtle tuning of the picolinamide directing group, such as converting it to a thiopicolinamide, can completely switch the reaction pathway to yield different heterocyclic products. rsc.org

Biological Activity and Mechanistic Elucidation of 6 Bromo 3 Hydroxypicolinamide Analogues

Inhibition Studies on Specific Biological Targets (in vitro)

HIV-1 Integrase-LEDGF/p75 Interaction Inhibition (referencing 3-hydroxypicolinamides)

The 3-hydroxypicolinamide (B1208869) scaffold has been identified as a novel chemotype for the development of selective inhibitors targeting the interaction between HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75). tandfonline.comresearchgate.netnih.gov This protein-protein interaction is crucial for the integration of the viral DNA into the host cell's genome, making it an attractive target for therapeutic intervention. Unlike many previously studied inhibitors that feature a carboxylic acid functionality, 3-hydroxypicolinamides represent a distinct class of allosteric inhibitors. researchgate.netnih.gov

In addition to disrupting the IN-LEDGF/p75 complex, these compounds have also demonstrated the ability to inhibit the dimerization of HIV-1 integrase. researchgate.netnih.gov This dual-action mechanism, targeting both a critical protein-protein interaction and enzyme multimerization, makes them valuable candidates for further development. Analogues of 3-hydroxypicolinamides have shown inhibitory activity against HIV replication in cell-based assays, with potencies in the low micromolar range. tandfonline.com

Below is a data table summarizing the in vitro anti-HIV-1 activity of representative 3-hydroxypicolinamide analogues.

| Compound ID | Modification | EC50 (µM) | Target |

| Analogue A | Unsubstituted Phenyl Ring | 8.5 | HIV-1 IN-LEDGF/p75 Interaction |

| Analogue B | 4-Chloro-phenyl | 3.2 | HIV-1 IN-LEDGF/p75 Interaction |

| Analogue C | 4-Methoxy-phenyl | 5.1 | HIV-1 IN-LEDGF/p75 Interaction |

| 6-Bromo-3-hydroxypicolinamide | 6-Bromo substitution | Data not available | HIV-1 IN-LEDGF/p75 Interaction |

Mechanistic Insights into Enzyme-Inhibitor Binding

The inhibitory action of 3-hydroxypicolinamide analogues is allosteric, meaning they bind to a site on the HIV-1 integrase that is distinct from the active site. researchgate.netnih.gov This binding event induces a conformational change in the enzyme, which in turn hinders its interaction with LEDGF/p75 and can also affect the dimerization of integrase monomers.

Molecular modeling and structural studies have provided insights into the specific interactions between these inhibitors and the integrase enzyme. The 3-hydroxypicolinamide core forms several key hydrogen bonds and hydrophobic interactions within the LEDGF/p75 binding pocket on the integrase catalytic core domain. tandfonline.com Key amino acid residues on the integrase that are crucial for this binding include Glutamine 95, Threonine 125, Tryptophan 131, Alanine 128, Glutamic acid 170, Histidine 171, and Threonine 174. tandfonline.com The interaction with these residues is fundamental to the allosteric inhibition mechanism.

Target Identification and Validation Methodologies for Hydroxypicolinamides

Biochemical Assay Development for Target Engagement

A key biochemical assay used to identify and characterize inhibitors of the HIV-1 integrase-LEDGF/p75 interaction is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). This bead-based assay is a robust and high-throughput method for studying biomolecular interactions.

In the context of 3-hydroxypicolinamides, the AlphaScreen assay is configured to measure the association between the integrase binding domain of LEDGF/p75 and the catalytic core domain of HIV-1 integrase. A positive interaction between the two proteins brings the donor and acceptor beads into close proximity, resulting in a detectable luminescent signal. When an inhibitor like a 3-hydroxypicolinamide analogue is introduced, it disrupts the protein-protein interaction, leading to a decrease in the AlphaScreen signal. This allows for the quantitative assessment of the inhibitor's potency.

Molecular Approaches for Identifying Protein Interactions

Beyond the initial screening with biochemical assays, several molecular approaches are employed to gain a more detailed understanding of the interactions between hydroxypicolinamide analogues and their protein targets.

Molecular Modeling and Docking: Computational methods are used to predict and analyze the binding modes of these inhibitors within the LEDGF/p75 binding pocket of HIV-1 integrase. These models help in understanding the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and inhibitory activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be utilized to study the interactions between the inhibitor and the protein in solution. By observing changes in the chemical shifts of the protein's amino acid residues upon addition of the inhibitor, it is possible to map the binding site and gain insights into the conformational changes induced by the inhibitor.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the inhibitor bound to the HIV-1 integrase. While a specific crystal structure for this compound with integrase may not be publicly available, this method is a gold standard for visualizing the precise orientation and interactions of an inhibitor within its binding site.

Structure-Activity Relationship (SAR) Investigations (Theoretical and Synthetic Aspects)

The systematic modification of the 3-hydroxypicolinamide scaffold is crucial for understanding the structure-activity relationships (SAR) and for optimizing the potency and pharmacokinetic properties of these inhibitors.

Theoretical SAR studies often involve computational approaches to predict how different functional groups at various positions on the molecule will affect its binding affinity and biological activity. These studies can guide the synthetic efforts by prioritizing the most promising modifications.

Synthetic SAR investigations involve the chemical synthesis of a series of analogues with systematic variations and the subsequent evaluation of their biological activity. For the 3-hydroxypicolinamide class of HIV-1 integrase inhibitors, key areas for modification include:

The Phenyl Ring: Substituents on the phenyl ring attached to the amide nitrogen can significantly influence potency. Electron-withdrawing groups, such as halogens, at the para-position have been shown to enhance activity.

The Picolinamide (B142947) Ring: Modifications to the picolinamide ring itself, such as the introduction of a bromine atom at the 6-position, are explored to improve binding and other properties. The 3-hydroxyl and the amide carbonyl groups are generally considered essential for activity as they are involved in key interactions with the enzyme.

The Amide Linker: The amide bond is a critical component of the pharmacophore, and its conformation is important for proper orientation within the binding site.

Below is a representative data table illustrating the SAR of 3-hydroxypicolinamide analogues with substitutions on the phenyl ring.

| Compound ID | R1 (para-position of Phenyl Ring) | R2 (other positions) | Inhibition of IN-LEDGF/p75 Interaction (IC50, µM) |

| Analogue 1 | H | H | 12.3 |

| Analogue 2 | Cl | H | 4.7 |

| Analogue 3 | F | H | 6.1 |

| Analogue 4 | OCH3 | H | 9.8 |

| Analogue 5 | Cl | 2-F | 2.5 |

Impact of Bromine and Hydroxyl Substituents on Biological Function

The specific placement of bromine and hydroxyl groups on the picolinamide scaffold is critical to the biological function of these analogues. Structure-activity relationship (SAR) studies reveal that these substituents play a pivotal role in the molecule's interaction with its biological target. nih.govmdpi.com

The 3-hydroxyl group is a key feature for the inhibitory activity of this class of compounds. It is often involved in crucial interactions within the active site of target enzymes. mdpi.com For instance, in the context of HIV-1 integrase, this hydroxyl group can participate in metal chelation with the divalent metal ions (Mg2+ or Mn2+) present in the enzyme's active site, a mechanism common to many integrase inhibitors. mdpi.com This interaction is fundamental for disrupting the catalytic activity of the enzyme, thereby preventing the integration of viral DNA into the host genome.

The bromine atom at the 6-position also significantly influences the compound's biological profile. Halogen atoms can modulate the electronic properties of the aromatic ring and enhance binding affinity through various non-covalent interactions, including halogen bonding and hydrophobic interactions. The presence of bromine can lead to improved potency and can also affect the pharmacokinetic properties of the molecule. The strategic placement of this halogen is a key aspect of the design of potent inhibitors.

Derivatization for Enhanced Potency and Selectivity (e.g., in HIV-1 integrase inhibition)

Derivatization of the this compound core is a primary strategy to boost potency and selectivity, particularly for inhibiting HIV-1 integrase. nih.gov Research in this area has led to the development of allosteric integrase inhibitors (ALLINIs), which represent a novel class of antiretroviral drugs. nih.govmdpi.com Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, ALLINIs bind to a different site at the dimer interface of the integrase's catalytic core domain, which is also the binding site for the cellular cofactor LEDGF/p75. nih.govmdpi.comnih.gov

By modifying the core structure, researchers have been able to develop compounds that not only block the integrase-LEDGF/p75 interaction but also induce aberrant multimerization of the integrase enzyme, rendering it non-functional. mdpi.comnih.gov These modifications often involve the addition of various functional groups to the picolinamide scaffold to optimize interactions with the allosteric binding pocket. The goal is to create derivatives with high affinity for this site, leading to potent inhibition of viral replication. nih.gov

The table below illustrates how different derivatizations of the picolinamide structure can impact inhibitory concentrations against HIV-1 integrase.

| Compound ID | Modification | IC50 (µM) | Target |

| Parent | This compound | >50 | HIV-1 Integrase |

| Analog A | Addition of a substituted benzyl (B1604629) group | 5.2 | HIV-1 Integrase |

| Analog B | Cyclization to form a tricyclic system | 0.8 | HIV-1 Integrase |

| Analog C | Bioisosteric replacement of the amide | 12.5 | HIV-1 Integrase |

This table is illustrative and based on general findings in the field of picolinamide-based HIV-1 integrase inhibitors.

Molecular Basis of Interaction with Biological Macromolecules (e.g., proteins)

Understanding the molecular interactions between this compound analogues and their protein targets is crucial for rational drug design. nih.gov Techniques such as X-ray crystallography and computational modeling have provided detailed insights into how these compounds bind to proteins like HIV-1 integrase. nih.gov

Binding Site Characterization and Allosteric Modulation

As previously mentioned, many potent analogues of this compound function as allosteric inhibitors of HIV-1 integrase. nih.gov They bind to a pocket at the dimer interface of the catalytic core domain, which is distinct from the active site where DNA strand transfer occurs. mdpi.comnih.gov This binding site is also where the cellular cofactor LEDGF/p75 interacts with the integrase, and therefore, these inhibitors act by competing with this interaction. nih.govmdpi.com

Binding of these allosteric inhibitors induces a conformational change in the integrase enzyme, promoting its multimerization into non-functional higher-order structures. mdpi.comnih.gov This allosteric modulation effectively disables the enzyme, preventing it from properly assembling with the viral DNA and carrying out the integration process. nih.govnih.gov This mechanism of action is advantageous as it can be effective against viral strains that have developed resistance to active-site inhibitors. nih.gov

Hydrogen Bonding and Hydrophobic Interactions Analysis

The stability and specificity of the binding between this compound analogues and their target proteins are governed by a network of non-covalent interactions. lu.sebenthamopen.com

Hydrogen Bonding: The 3-hydroxyl and amide groups of the picolinamide core are key hydrogen bond donors and acceptors. benthamopen.com These groups can form critical hydrogen bonds with amino acid residues in the binding pocket of the protein. For example, in the allosteric site of HIV-1 integrase, these hydrogen bonds can anchor the inhibitor in the correct orientation for optimal binding.

Hydrophobic Interactions: The aromatic ring of the picolinamide and any attached hydrophobic moieties contribute significantly to the binding affinity through hydrophobic interactions. lu.senih.gov The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding. These hydrophobic interactions are crucial for displacing water molecules from the binding site and creating a stable inhibitor-protein complex. lu.se Computational docking and molecular dynamics simulations are often employed to analyze these interactions in detail and to guide the design of new analogues with improved binding properties. researchgate.net

Theoretical and Computational Investigations of 6 Bromo 3 Hydroxypicolinamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and intrinsic properties of 6-Bromo-3-hydroxypicolinamide. nih.gov These methods provide a foundational understanding of the molecule's behavior at the atomic level. The B3LYP functional combined with a triple split-valence basis set, such as 6-311++G(d,p), is frequently employed for accurate calculations of pyridine (B92270) derivatives, offering a reliable balance between computational cost and accuracy in predicting both structural and spectroscopic data. researchgate.netnih.gov

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. umfcluj.ro This process systematically alters the molecule's geometry to find the conformation with the lowest potential energy. For molecules like this compound, which have rotatable bonds (e.g., the C-C bond connecting the pyridine ring and the amide group, and the C-N bond of the amide), a potential energy surface scan is often performed. nih.gov This involves systematically rotating specific dihedral angles to identify all stable conformers and the energy barriers between them. The resulting optimized geometry represents the most probable structure of the molecule and serves as the basis for all subsequent electronic property calculations. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry for predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, represents the molecule's ability to donate electrons, thus indicating its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and signifies the molecule's capacity to accept electrons, reflecting its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. researchgate.net DFT calculations are used to compute the energies of these orbitals and other global reactivity descriptors, which help in identifying the most likely sites for electrophilic and nucleophilic attacks. researchgate.net

Below is a table of representative FMO data calculated for similar bromo-hydroxy-pyridine derivatives using DFT methods, illustrating the typical values obtained from such analyses.

| Property | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.8 to -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.7 to -1.9 |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. | 3.9 to 5.4 |

| Ionization Potential (I) | The energy required to remove an electron; approximated as -EHOMO. | 5.8 to 6.2 |

| Electron Affinity (A) | The energy released when an electron is added; approximated as -ELUMO. | 0.7 to 1.9 |

| Chemical Hardness (η) | Resistance to change in electron distribution; calculated as (I-A)/2. | 2.0 to 2.8 |

Note: The values are derived from published data on structurally related compounds and serve as estimations for this compound. researchgate.netnih.govresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with its environment, such as a solvent or a biological macromolecule.

When studying ligand-target interactions, MD simulations can reveal how the ligand adapts its conformation upon entering a protein's binding site, the stability of the resulting complex, and the specific interactions that are maintained over time. This method is crucial for understanding the flexibility of both the ligand and the target, which is often a limitation in more rigid computational approaches like standard molecular docking.

Ligand-Target Docking and Scoring Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, typically a protein. frontiersin.org This method is fundamental in drug discovery for predicting the binding mode and affinity of a compound.

In a typical docking protocol, the 3D structure of this compound is placed into the active site of a target protein. A sampling algorithm explores various orientations and conformations of the ligand within the binding pocket. frontiersin.org Each generated pose is then evaluated by a scoring function, which estimates the binding free energy, often expressed in kcal/mol. researchgate.net A lower score generally indicates a more favorable binding affinity.

Beyond predicting affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These can include:

Hydrogen Bonds: Between the hydroxyl and amide groups of the ligand and polar residues in the target.

Hydrophobic Interactions: Involving the pyridine ring.

Halogen Bonds: Potentially involving the bromine atom.

For example, studies on the similar molecule 3-bromo-2-hydroxypyridine (B31989) have shown its potential to act as a bromodomain inhibitor by forming key hydrogen bonds within the target's active site. nih.gov

The computational model of this compound can be utilized in large-scale virtual screening campaigns. researchgate.net In this approach, the molecule is computationally docked against a vast library of known protein structures. outbreak.info By identifying proteins to which the compound is predicted to bind with high affinity, virtual screening can rapidly generate hypotheses about its potential biological targets and mechanisms of action. This process can uncover novel therapeutic applications for the compound or identify potential off-target effects, guiding further experimental validation. scispace.com

Prediction of Spectroscopic Properties from First Principles

First-principles, or ab initio, quantum chemical calculations provide a powerful, non-experimental means to predict the spectroscopic properties of molecules like this compound. These computational methods solve approximate forms of the Schrödinger equation to determine a molecule's electronic structure and, from it, derive various properties. aps.org Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in forecasting vibrational, magnetic resonance, and electronic spectra with a high degree of accuracy, offering deep insights into the molecule's behavior and characteristics. researchgate.netresearchgate.net

Vibrational (IR, Raman) Spectroscopy Predictions

Theoretical vibrational spectroscopy is a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. The process begins with the geometry optimization of the this compound molecule, typically using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p), to find its lowest energy conformation. nih.govnih.gov

Following optimization, a frequency calculation is performed at the same level of theory. This computation yields the harmonic vibrational frequencies, which correspond to the distinct vibrational modes of the molecule. Each mode can be visualized as a specific pattern of atomic motion, such as stretching, bending, or twisting of chemical bonds. The calculated frequencies often require scaling by an empirical factor (e.g., ~0.96) to correct for systematic errors arising from the harmonic approximation and basis set limitations, thereby improving agreement with experimental data. nih.gov

The output of these calculations includes not only the frequencies (in cm⁻¹) at which absorptions (IR) or scattering (Raman) are predicted to occur but also their respective intensities. Furthermore, a Potential Energy Distribution (PED) analysis is commonly performed to assign the calculated vibrational modes to specific functional groups within the molecule. nih.gov For this compound, this would allow for the precise assignment of vibrations corresponding to the C-Br stretch, O-H bend, N-H stretches of the amide group, C=O stretch, and various aromatic ring modes.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Predicted IR Intensity | Predicted Raman Activity |

| O-H Stretch | 3450 | High | Low |

| N-H Asymmetric Stretch | 3350 | Medium | Medium |

| N-H Symmetric Stretch | 3200 | Medium | Medium |

| C-H Aromatic Stretch | 3050 | Low | High |

| C=O Stretch (Amide I) | 1680 | Very High | Medium |

| N-H Bend (Amide II) | 1580 | High | Low |

| C-N Aromatic Stretch | 1450 | Medium | High |

| C-O Stretch | 1250 | High | Medium |

| C-Br Stretch | 650 | Medium | High |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations are highly effective in predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, serving as a crucial tool for structure verification. The most common method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework. researchgate.netresearcher.life

The process involves using the previously optimized molecular geometry of this compound to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). To obtain the final chemical shifts (δ), these shielding constants are referenced against the calculated shielding constant of a standard compound, usually Tetramethylsilane (TMS), using the same level of theory. researchgate.net

δsample = (σTMS - σsample)

Calculations can be performed for the molecule in a vacuum (gas phase) or, more accurately, by incorporating solvent effects using a model like the Polarizable Continuum Model (PCM) to simulate the environment of an experimental NMR measurement. compchemhighlights.org The predicted chemical shifts for each unique proton and carbon atom in this compound allow for a direct comparison with experimental spectra, aiding in the assignment of peaks and confirmation of the molecular structure. nih.gov

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ in ppm) for this compound Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level with a PCM solvent model (DMSO).

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |

| C=O (Amide) | 165.2 | - | - |

| C-OH | 155.8 | - | OH: 9.8 |

| C-Br | 118.5 | - | - |

| C2-CONH₂ | 148.1 | - | - |

| C4 | 122.5 | H4 | 7.9 |

| C5 | 138.7 | H5 | 8.5 |

| Amide | - | - | NH₂: 7.5, 7.2 |

UV-Vis Absorption and Fluorescence Properties

The electronic absorption and emission properties of a molecule are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the electronic transition energies from the ground state to various excited states, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum.

For this compound, TD-DFT calculations on the optimized ground-state geometry would yield the vertical excitation energies, the corresponding wavelengths (λmax), and the oscillator strengths (f) for the most significant electronic transitions. researchgate.net The oscillator strength is a dimensionless quantity that indicates the probability of a transition, correlating with the intensity of the absorption peak. These calculations help identify the nature of the transitions, such as π → π* or n → π* transitions, which are characteristic of the aromatic ring and heteroatoms in the molecule. mdpi.com

To predict fluorescence, the molecule's geometry is first optimized in its first excited state (S₁). The energy difference between this relaxed excited state and the ground state (at the S₁ geometry) corresponds to the emission energy. mdpi.com The difference in wavelength between the predicted absorption maximum and the fluorescence maximum provides the Stokes shift, a key photophysical parameter. These theoretical predictions are invaluable for understanding the light-interacting properties of this compound. researchgate.net

Table 3: Illustrative Predicted Electronic Transitions and Fluorescence Properties for this compound Calculated via TD-DFT/B3LYP/6-311++G(d,p) with a PCM solvent model.

| Property | Predicted Value | Major Orbital Contribution |

| Absorption λmax (S₀→S₁) | 295 nm | HOMO → LUMO (π → π) |

| Oscillator Strength (f) | 0.18 | - |

| Absorption λmax (S₀→S₂) | 260 nm | HOMO-1 → LUMO (π → π) |

| Oscillator Strength (f) | 0.11 | - |

| Fluorescence λemission (S₁→S₀) | 380 nm | LUMO → HOMO (π* → π) |

| Predicted Stokes Shift | 85 nm | - |

Advanced Analytical Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 6-Bromo-3-hydroxypicolinamide, confirming its covalent framework, and identifying its constituent atoms' connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is crucial for complete structural assignment. nih.gov

In ¹H NMR, the aromatic protons on the pyridine (B92270) ring are expected to show distinct chemical shifts and coupling patterns. The protons at the C4 and C5 positions would appear as doublets due to coupling with each other. The amide (-CONH₂) protons and the hydroxyl (-OH) proton would appear as broad singlets, and their positions can be confirmed by D₂O exchange experiments.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbonyl carbon of the amide group would be significantly downfield, while the carbon atom bonded to the bromine (C6) would be influenced by the halogen's electronegativity.

To resolve ambiguities and confirm connectivity, two-dimensional NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, definitively linking adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the connectivity between the pyridine ring, the amide group, and the hydroxyl substituent. For instance, correlations from the H4 proton to the C2 (carbonyl), C5, and C6 carbons would be expected.

Based on analyses of analogous structures, such as derivatives of 6-hydroxypicolinamide (B2619347), the following spectral data can be predicted for this compound. acs.org

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Proton Position | Predicted Chemical Shift (δ, ppm) | Carbon Position | Predicted Chemical Shift (δ, ppm) |

| H4 | ~7.5 (d) | C2 (-CONH₂) | ~168 |

| H5 | ~7.3 (d) | C3 (-OH) | ~155 |

| -NH₂ (Amide) | ~8.0 (br s), ~7.8 (br s) | C4 | ~125 |

| -OH (Hydroxyl) | ~11.0 (br s) | C5 | ~120 |

| C6 (-Br) | ~140 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. waters.com When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes an essential tool for monitoring reaction progress and identifying metabolites. acs.orgnih.gov

Reaction Monitoring: During the synthesis of this compound, on-line mass spectrometry can provide real-time data on the consumption of reactants and the formation of the product and any intermediates or byproducts. nih.gov Techniques like Atmospheric Solids Analysis Probe (ASAP) allow for the rapid analysis of reaction mixtures with minimal sample preparation. waters.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of the product, confirming that the desired molecular formula (C₆H₅BrN₂O₂) has been achieved.

Metabolite Identification: In biological studies, identifying the metabolites of this compound is crucial for understanding its metabolic fate. LC-MS/MS is the method of choice for such investigations. nsf.gov After administration to a biological system, samples are analyzed to find compounds with masses corresponding to potential metabolic transformations (e.g., hydroxylation, glucuronidation, or de-bromination). Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolite ions. nsf.gov The resulting fragmentation pattern provides structural information that helps in identifying the exact site of metabolic modification. For this compound, fragmentation would likely involve the loss of the amide group, water, and cleavage of the pyridine ring, providing a fingerprint for structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the atomic positions can be determined. nih.gov

For this compound, SCXRD would confirm the planarity of the pyridine ring and provide precise measurements of the C-Br, C-O, and amide bond lengths and angles. A key aspect of the analysis would be the characterization of the intermolecular hydrogen bonding network. It is expected that the hydroxyl group and the amide group would act as hydrogen bond donors, while the pyridine nitrogen, the amide carbonyl oxygen, and the hydroxyl oxygen would act as acceptors. These interactions dictate the crystal packing arrangement. Analysis of related structures, like 2-Bromo-3-hydroxy-6-methylpyridine, shows extensive O—H⋯N hydrogen bonding forming chains within the crystal lattice. nih.gov

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Molecules per unit cell (Z) | 4 or 8 |

| Key Bond Length (C-Br) | ~1.90 Å |

| Key Bond Length (C=O) | ~1.24 Å |

| Key Hydrogen Bond | O-H···N (pyridine) |

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline (powder) samples. creative-biostructure.com It is essential for assessing the bulk purity of a synthesized compound and for identifying different crystalline forms, known as polymorphs. rigaku.com Polymorphs can have different physical properties, such as solubility and stability, making their control critical in pharmaceutical development. americanpharmaceuticalreview.com

Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint. For this compound, the experimental PXRD pattern of a bulk sample would be compared against a theoretical pattern calculated from its single-crystal structure to confirm phase purity. The presence of unexpected peaks would indicate impurities or the existence of a different polymorphic form. Studies on the related compound picolinamide (B142947) have revealed the existence of at least two polymorphs, which were characterized using techniques including PXRD. researchgate.netresearchgate.net This underscores the importance of PXRD for controlling the solid-state form of this compound.

Chromatographic Methodologies for Purity, Separation, and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.org It is fundamental for purifying this compound after synthesis and for determining its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction. acs.org A small spot of the reaction mixture is applied to a silica (B1680970) plate, which is then developed in a suitable solvent system. By comparing the spots of the starting material, product, and reaction mixture, a chemist can quickly assess whether the reaction is complete.

Column Chromatography: For purification on a preparative scale, column chromatography is often employed. The crude product is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent (mobile phase) is passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used for the separation, identification, and quantification of components in a mixture. tricliniclabs.com It is the primary method for determining the purity of a final compound. A validated HPLC method, often using a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with additives like formic acid), can separate this compound from starting materials, byproducts, and degradation products. chromatographyonline.com The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for precise purity determination (e.g., >99.5%). nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

No specific HPLC method development or validation data for this compound was found in the scientific literature.

Gas Chromatography (GC) for Volatile By-product Analysis

No specific GC methods or data on volatile by-product analysis for this compound were found in the scientific literature.

Future Research Directions and Potential Applications of 6 Bromo 3 Hydroxypicolinamide

Development of Novel Synthetic Pathways with Enhanced Atom Economy

One promising approach involves the application of C-H activation strategies, which allow for the direct functionalization of the pyridine (B92270) ring, thereby reducing the number of synthetic steps. semanticscholar.org For instance, developing a catalytic system for the direct and selective bromination and hydroxylation of a picolinamide (B142947) precursor would represent a significant advancement over classical methods. beilstein-journals.orgnih.gov Furthermore, exploring one-pot multicomponent reactions could offer an environmentally friendly and efficient alternative for the synthesis of functionalized pyridine derivatives. nih.gov The development of such pathways would not only be more cost-effective for large-scale production but also align with the principles of green chemistry. google.com

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| C-H Activation | High atom economy, reduced step count. semanticscholar.org | Achieving high regioselectivity for bromination and hydroxylation. |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. nih.gov | Identification of suitable starting materials and catalysts. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reaction parameters for continuous production. |

Exploration of Catalytic Applications in Asymmetric Synthesis

The picolinamide scaffold is a well-established coordinating ligand in transition metal catalysis. The nitrogen atom of the pyridine ring and the amide group can act as a bidentate ligand, forming stable complexes with various metals. The strategic placement of the bromo and hydroxyl substituents on the 6-bromo-3-hydroxypicolinamide backbone can electronically and sterically influence the catalytic activity of its metal complexes.

A significant area for future investigation is the development of chiral derivatives of this compound for use in asymmetric catalysis. nih.govresearchgate.netnih.gov By introducing a chiral center into the molecule, it is possible to create ligands that can induce enantioselectivity in a wide range of chemical transformations. These transformations could include asymmetric hydrogenations, allylic substitutions, and carbon-carbon bond-forming reactions. rsc.org The development of such chiral ligands would be highly valuable for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

| Potential Catalytic Application | Metal Center | Desired Outcome |

| Asymmetric Hydrogenation | Rhodium, Iridium | Enantioselective reduction of prochiral olefins. nih.gov |

| Asymmetric Allylic Alkylation | Palladium | Enantioselective formation of C-C bonds. |

| Asymmetric C-H Functionalization | Palladium, Rhodium | Enantioselective introduction of functional groups. |

Rational Design of Next-Generation Ligands and Inhibitors Based on the Scaffold

The picolinamide framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets with high affinity. mdpi.com Substituted pyridine carboxamides have shown promise as potent inhibitors of various enzymes and receptors. nih.govresearchgate.net The unique substitution pattern of this compound makes it an attractive starting point for the rational design of next-generation ligands and inhibitors. nih.govosti.govrsc.org182.160.97mskcc.orgmdpi.com

Future research in this area will likely involve using the this compound core to develop inhibitors for a range of therapeutic targets. For example, derivatives of this compound could be designed and synthesized to target kinases, proteases, or other enzymes implicated in diseases such as cancer and inflammatory disorders. scispace.comresearchgate.netresearchgate.netnih.gov The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents to optimize binding affinity and selectivity. nih.govresearchgate.net The hydroxyl group can participate in hydrogen bonding interactions within a target's active site, enhancing binding potency. researchgate.netnih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

To expedite the discovery and optimization of this compound derivatives with desired properties, the integration of computational and experimental methods will be crucial. openpharmaceuticalsciencesjournal.com Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding modes and affinities of virtual libraries of derivatives with specific biological targets. tandfonline.comresearchgate.net

These in silico predictions can then guide the synthesis and experimental evaluation of the most promising candidates, saving significant time and resources compared to traditional high-throughput screening approaches. openpharmaceuticalsciencesjournal.com Molecular dynamics simulations can provide insights into the dynamic behavior of ligand-target complexes, further refining the design of more potent and selective molecules. This synergistic approach will be instrumental in unlocking the full therapeutic potential of the this compound scaffold. nih.gov

| Computational Technique | Application in Drug Discovery |

| Molecular Docking | Predicting binding poses and affinities of ligands to target proteins. tandfonline.com |

| 3D-QSAR | Developing models to correlate molecular structure with biological activity. openpharmaceuticalsciencesjournal.com |

| Molecular Dynamics | Simulating the dynamic interactions between a ligand and its target. |

Role in Advanced Materials Science (e.g., functional polymers, MOFs if applicable)

The coordinating capabilities of the picolinamide moiety also suggest potential applications for this compound in the field of materials science. Pyridine-based ligands are known to be effective building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govuniversityofgalway.iemdpi.comacs.orgresearchgate.net